molecular formula C19H19N3O B2874670 2-benzyl-1-(pyrrolidine-1-carbonyl)-1H-1,3-benzodiazole CAS No. 701929-41-1

2-benzyl-1-(pyrrolidine-1-carbonyl)-1H-1,3-benzodiazole

Cat. No. B2874670
CAS RN: 701929-41-1
M. Wt: 305.381
InChI Key: OXZLBWBCJBFODH-UHFFFAOYSA-N
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Description

The compound “2-benzyl-1-(pyrrolidine-1-carbonyl)-1H-1,3-benzodiazole” is related to a class of compounds known as AZA spiro alkane derivatives, which are used as inhibitors of metalloproteases .

Scientific Research Applications

Coordination Chemistry and Biological Activity

The chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) showcases significant variability in properties such as spectroscopy, structure, magnetic properties, and biological and electrochemical activity. These compounds have been reviewed extensively, indicating potential for further investigation into unknown analogues, including 2-benzyl-1-(pyrrolidine-1-carboxyl)-1H-1,3-benzodiazole, for applications in coordination chemistry and biological activity (Boča, Jameson, & Linert, 2011).

Synthesis of Heterocycles and Pharmacophores

Innovative synthetic routes have been explored for the synthesis of benzothiazoles and other heterocycles, demonstrating the utility of novel synthons in creating pharmacophores. These methods highlight efficient approaches to heterocyclization and benzannelation, potentially including the synthesis of 2-benzyl-1-(pyrrolidine-1-carbonyl)-1H-1,3-benzodiazole derivatives (Katritzky et al., 2000).

Prolyl Endopeptidase Inhibition

The compound has been identified as a prolyl endopeptidase inhibitor, showing a specific configuration that influences its biological activity. This highlights its potential application in therapeutic interventions where prolyl endopeptidase modulation is beneficial (Tsutsumi, Okonogi, Takeuchi, & Kodama, 1995).

Molecular Docking and Biological Screening

Novel pyridine derivatives, including potentially related compounds, have undergone molecular docking and in vitro screening, showcasing their antimicrobial and antioxidant activities. This research avenue suggests the compound's utility in developing new therapeutic agents (Flefel et al., 2018).

Mechanism of Action

This compound seems to be related to the inhibition of metalloproteases, but the exact mechanism of action is not specified .

properties

IUPAC Name

(2-benzylbenzimidazol-1-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c23-19(21-12-6-7-13-21)22-17-11-5-4-10-16(17)20-18(22)14-15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZLBWBCJBFODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylbenzimidazolyl pyrrolidinyl ketone

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